

physical characteristics of 2-Amino-4-phenylthiazole hydrobromide monohydrate

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Compound of Interest

Compound Name: 2-Amino-4-phenylthiazole
hydrobromide monohydrate

Cat. No.: B1265574

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An In-depth Technical Guide on the Physical Characteristics of **2-Amino-4-phenylthiazole Hydrobromide Monohydrate**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and structural characteristics of **2-Amino-4-phenylthiazole hydrobromide monohydrate**. It includes key quantitative data, detailed experimental protocols for its characterization, and graphical representations of its synthesis and structural interactions.

Physicochemical and Structural Properties

2-Amino-4-phenylthiazole hydrobromide monohydrate is the hydrobromide salt of the parent compound, 2-amino-4-phenylthiazole. It presents as a white, crystalline powder.^[1] The compound is noted to be hygroscopic.^[2]

General Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

Property	Value	Reference
CAS Number	52253-69-7	[1][2]
Molecular Formula	C ₉ H ₁₁ BrN ₂ OS	[1][2]
Molecular Weight	275.17 g/mol	[1][2][3]
Exact Mass	273.97800 u	[1]
Appearance	White powder	[1]
Melting Point	180-183 °C	[1][2]
Boiling Point	363.4 °C at 760 mmHg	[1][4]
Flash Point	173.6 °C	[1][4]
Solubility	Insoluble in water (< 1 mg/mL at 22.2 °C)	[1]

Crystal Structure Data

The compound crystallizes in the monoclinic system. The crystal structure consists of the protonated 2-amino-4-phenylthiazole molecule, a bromide ion, and a molecule of water.[5] The phenyl and thiazole rings are planar, with an interplanar angle of 19.1°.[5]

Crystallographic Parameter	Value	Reference
Crystal System	Monoclinic	[5]
a	12.425 Å	[5]
b	9.477 Å	[5]
c	10.339 Å	[5]
β	110.55°	[5]
Z	4	[5]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 2-Amino-4-phenylthiazole and its hydrobromide monohydrate salt.

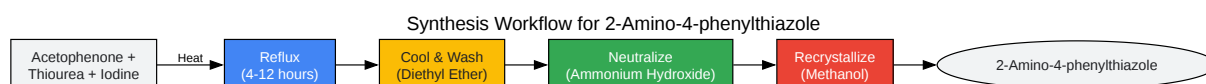
Synthesis of 2-Amino-4-phenylthiazole (Parent Compound)

The synthesis of the parent 2-amino-4-phenylthiazole is typically achieved via the Hantzsch thiazole synthesis.

Protocol:

- A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is prepared in a round-bottom flask.[6]
- The mixture is refluxed for a period of 4 to 12 hours.[6][7]
- After reflux, the reaction mixture is cooled to room temperature.
- The cooled mixture is washed with diethyl ether to remove unreacted iodine and acetophenone.[6]
- The solid is then treated with a solution of ammonium hydroxide to yield the crude product. [6]
- The crude 2-amino-4-phenylthiazole is purified by recrystallization from methanol.[6]

The general workflow for this synthesis is illustrated below.



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Synthesis Workflow for 2-Amino-4-phenylthiazole.

Preparation of the Hydrobromide Monohydrate Salt

To form the hydrobromide monohydrate salt, the purified 2-amino-4-phenylthiazole base is typically dissolved in a suitable solvent and treated with hydrobromic acid in the presence of water, followed by crystallization.

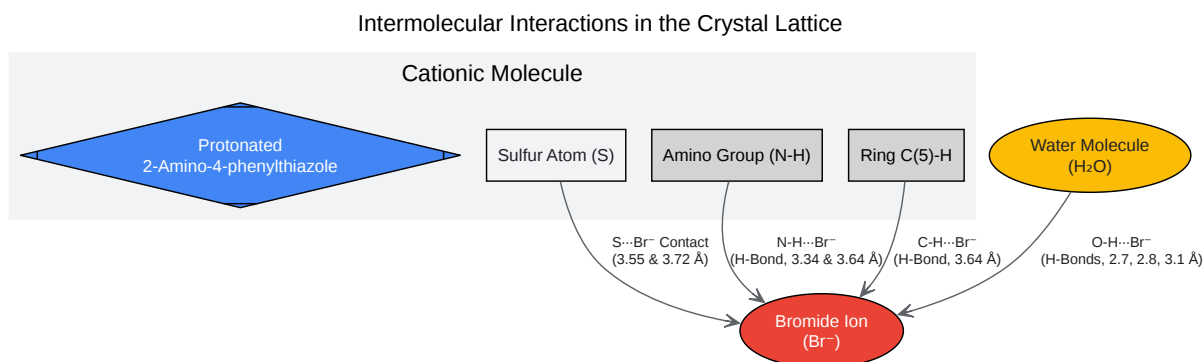
X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Protocol:

- A suitable single crystal of the compound is mounted on a goniometer.
- Intensity data is collected using a four-circle diffractometer (e.g., a Hilger-Watts model).^[5]
- Molybdenum K α radiation ($\lambda=0.7107$ Å) is used as the X-ray source.^[5]
- The structure is solved using Patterson and Fourier methods.^[5]
- The structural model is refined using full-matrix least-squares calculations to achieve a final R-factor (for the cited study, R = 0.085 for 1094 observed reflections).^[5]

The crystal structure is stabilized by a network of hydrogen bonds and other intermolecular contacts involving the protonated molecule, the bromide ion, and the water molecule.



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Key intermolecular contacts in the crystal structure.[5]

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the identity and purity of the compound.

- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is typically recorded using a KBr wafer or pellet technique.[8] This analysis identifies characteristic vibrational frequencies of functional groups within the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure.[9] Spectra are recorded by dissolving the sample in a suitable deuterated solvent.

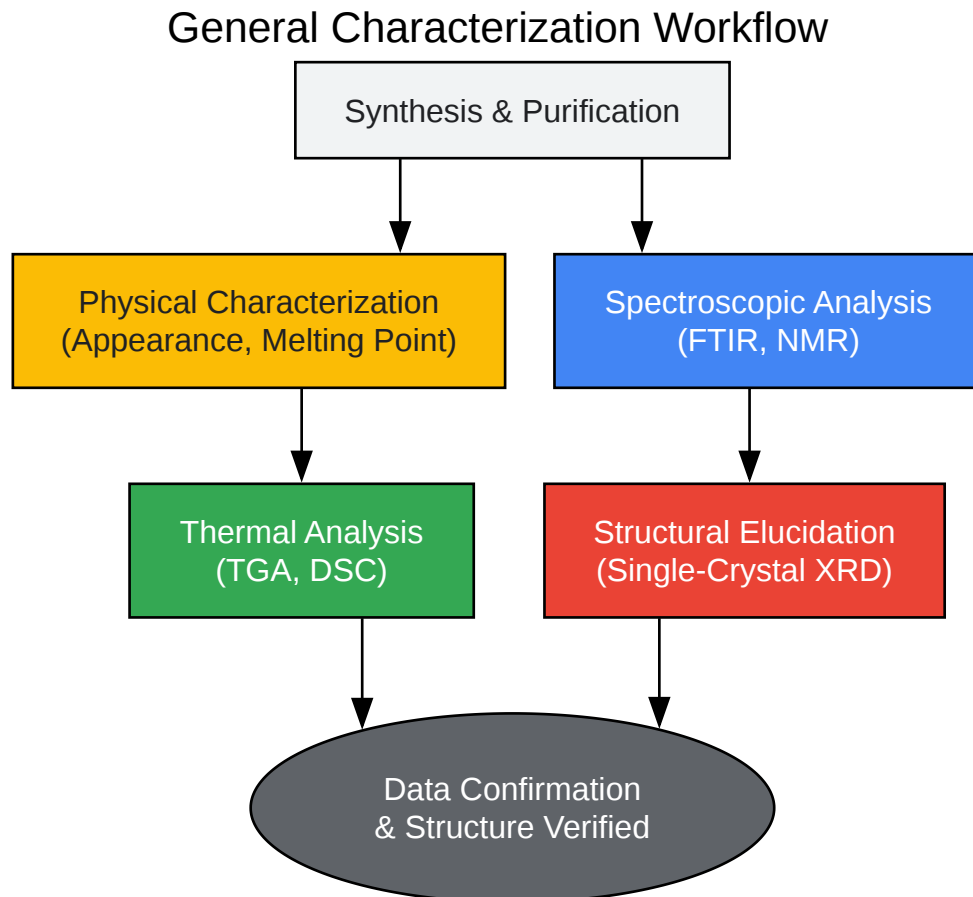
Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition profile, and the presence of solvates (like water).[10][11]

Protocol (General):

- A small, accurately weighed sample (typically 5-10 mg) is placed in an appropriate pan (e.g., aluminum or platinum).
- The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).[12]
- For TGA: The mass of the sample is recorded as a function of temperature. A mass loss corresponding to the molecular weight of water would confirm the dehydration of the monohydrate.
- For DSC: The heat flow to or from the sample relative to a reference is measured. Endothermic or exothermic events like melting, dehydration, and decomposition are recorded.[12]

A general workflow for the complete characterization of the compound is outlined below.



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